4,6-Diethyl-1,2,3,5-tetrathiane

Description

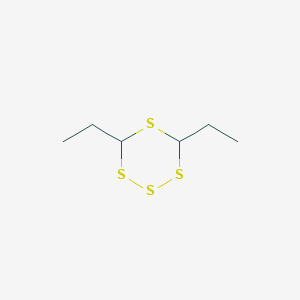

Structure

3D Structure

Properties

CAS No. |

143193-10-6 |

|---|---|

Molecular Formula |

C6H12S4 |

Molecular Weight |

212.4 g/mol |

IUPAC Name |

4,6-diethyl-1,2,3,5-tetrathiane |

InChI |

InChI=1S/C6H12S4/c1-3-5-7-6(4-2)9-10-8-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

SBTJQRLWWVYRND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1SC(SSS1)CC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Distribution and Identification in Biological Matrices

4,6-Diethyl-1,2,3,5-tetrathiane has been identified as a naturally occurring volatile compound in onions (Allium cepa L.) wikipedia.org. Its presence is part of a complex mixture of sulfur compounds that are characteristic of the Allium genus, which also includes garlic, leeks, and chives wikipedia.orgnih.gov. These compounds are not present in intact plant tissues but are formed when the plant cells are damaged, such as through cutting or crushing nih.govelsevierpure.com.

In addition to this compound, a variety of other sulfur-containing heterocycles are found in Allium species, including trithiolanes and other tetrathianes. For instance, 3,5-diethyl-1,2,4-trithiolane (B1614533) and 3,6-diethyl-1,2,4,5-tetrathiane (B12795223) are also reported as volatile components in cooked onions bris.ac.uk. The specific profile and concentration of these sulfur compounds can vary between different Allium species and even between different cultivars of the same species rsc.org.

The identification of this compound in plant materials is typically achieved through advanced analytical techniques. One effective method is headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (HS-SPME-GC×GC-TOF). This powerful technique was successfully used to detect 4,6-diethyl-1,2,3,5-tetrathiolane in dried onion flakes chemeurope.com. Standard gas chromatography-mass spectrometry (GC-MS) has also been employed to identify this and other sulfur compounds in onion extracts and volatile profiles bris.ac.ukyoutube.com. The use of such sensitive analytical methods is crucial due to the often trace amounts of these compounds present in a complex matrix of other volatile substances.

Recent studies have further expanded the list of identified sulfur compounds in onions, with one study reporting the first-time identification of trans-3,6-diethyl-1,2,4,5-tetrathiane, a related compound, in fresh-cut onions stored under different temperature conditions bris.ac.uk.

Mechanistic Aspects of Natural Formation

The formation of this compound and related sulfur heterocycles in Allium species is a fascinating process that involves both enzymatic and thermal reactions. The initial step is triggered by tissue damage, which releases the enzyme alliinase from the cell's vacuoles. This enzyme then comes into contact with sulfur-containing amino acid precursors, the S-alk(en)yl-L-cysteine sulfoxides, which are located in the cytoplasm elsevierpure.comyoutube.com.

This enzymatic cleavage produces highly reactive and unstable sulfenic acids . In onions, the primary precursor is S-propyl-L-cysteine sulfoxide (B87167), which is converted to 1-propenesulfenic acid. This intermediate is at a critical juncture; it can be further acted upon by lachrymatory factor synthase to produce the tear-inducing compound, syn-propanethial S-oxide, or it can undergo self-condensation and further reactions to form a variety of flavor and aroma compounds wikipedia.orgnih.govchemeurope.comyoutube.com.

The formation of tetrathianes is believed to occur through the subsequent reactions of these initial products. Thermal processing, such as cooking or drying, can significantly influence the formation of these compounds, suggesting a "thermal enzymatic formation pathway". The heat can promote the degradation of less stable sulfur compounds and facilitate the dimerization and cyclization reactions that lead to the formation of more complex structures like tetrathianes. For instance, heating can inactivate the alliinase enzyme, altering the subsequent chemical cascade.

The primary precursors for the formation of this compound in onions are the S-alk(en)yl-L-cysteine sulfoxides, particularly S-propyl-L-cysteine sulfoxide and S-propenyl-L-cysteine sulfoxide (isoalliin). The biosynthetic pathway can be summarized as follows:

Enzymatic Cleavage: Upon tissue disruption, alliinase cleaves S-alk(en)yl-L-cysteine sulfoxides to form alk(en)ylsulfenic acids (e.g., 1-propenesulfenic acid) .

Formation of Propanethial S-oxide: 1-propenesulfenic acid can be rearranged by lachrymatory factor synthase to form syn-propanethial S-oxide nih.govchemeurope.comyoutube.com.

Dimerization and Further Reactions: It is hypothesized that propanethial S-oxide and other reactive sulfur intermediates can undergo a series of condensation, dimerization, and rearrangement reactions to form various sulfur-containing heterocycles. The formation of a stable thiosultone dimer from propanethial S-oxide, trans-3,4-diethyl-1,2-dithietane 1,1-dioxide, has been reported and may represent an intermediate step in the formation of more complex sulfur rings nih.gov. The exact mechanistic steps leading to the specific 1,2,3,5-tetrathiane ring structure with diethyl substituents are complex and likely involve the reaction of two C3 units originating from the propanethial precursors.

A proposed simplified pathway is the dimerization of propanethial, followed by the insertion of sulfur atoms.

Processing and storage conditions play a critical role in the formation and concentration of this compound and other volatile sulfur compounds in Allium products.

Storage temperature also has a pronounced effect. Research on fresh-cut onions stored at different temperatures (4 °C, 20 °C, and 25 °C) showed that the concentration of related tetrathianes, such as trans-3,6-diethyl-1,2,4,5-tetrathiane, increased with higher storage temperatures in whole bulbs. In fresh-cut rings and squares, the concentration of this compound was highest at 20 °C bris.ac.uk. This indicates that post-harvest handling and storage are key factors in the development of the final flavor and aroma profile of onion products. Cooking has also been shown to alter the chemical composition of onions, leading to changes in the content of various compounds, including those derived from sulfur precursors.

Synthetic Methodologies and Chemical Pathways

General Strategies for Tetrathiane Ring Formation

The construction of the tetrathiane core relies on a few key strategies within organosulfur chemistry, primarily involving the controlled reaction of sulfur-containing synthons.

A prominent method for synthesizing 1,2,4,5-tetrathianes involves the reaction of thioketones with elemental sulfur (S₈). This reaction is typically facilitated by a nucleophilic catalyst. For instance, the sulfurization of thiobenzophenone with elemental sulfur in the presence of catalytic amounts of sodium thiophenolate yields 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane. nih.gov

More recently, fluoride anions, delivered by reagents such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), have been demonstrated as effective activators of elemental sulfur for these transformations. nih.gov The process involves the in-situ generation of reactive fluoropolysulfide anions (FSₓ⁻) which then react with the thioketone. The reaction is believed to proceed through a dithiirane intermediate, formed by the addition of a sulfur atom to the C=S bond. This highly reactive intermediate can then undergo a stepwise dimerization to afford the symmetrical 1,2,4,5-tetrathiane ring system. nih.gov

Table 1: Catalysts in the Sulfurization of Thioketones for Tetrathiane Synthesis

| Catalyst | Typical Solvent | Key Reactive Species | Ref. |

|---|---|---|---|

| Sodium thiophenolate | Acetone | Polysulfide anions (PhS-Sₓ⁻) | nih.gov |

| Tetrabutylammonium fluoride (TBAF) | THF | Fluoropolysulfide anions (FSₓ⁻) | nih.gov |

The formation of cyclic polysulfides is a cornerstone of organosulfur chemistry. Beyond the dimerization of thioketone derivatives, other cyclization pathways can be envisioned for creating tetrathiane structures. These methods often involve the reaction of difunctional precursors with sulfur-transfer reagents. While direct application to the 1,2,3,5-tetrathiane system is not widely documented, analogous cyclization strategies are common for other sulfur heterocycles. For example, treatment of substituted 1,3,5-trithianes with sulfur monochloride (S₂Cl₂) and sodium sulfide can provide 1,2,4-trithiolanes. researchgate.net Such strategies, involving the careful stitching together of sulfur-containing fragments, represent a potential, though less explored, avenue for the assembly of specific tetrathiane isomers.

Directed Synthesis of 4,6-Diethyl-1,2,3,5-tetrathiane and its Stereoisomers

Specific, documented synthetic routes for the directed synthesis of the this compound isomer are not extensively reported in peer-reviewed literature. The 1,2,3,5-substitution pattern is less common than the more stable 1,2,4,5-tetrathiane isomer.

However, the synthesis of the related isomer, 3,6-diethyl-1,2,4,5-tetrathiane (B12795223), is known and serves as a model for the synthesis of simple dialkyltetrathianes. This compound is typically formed from the corresponding thioaldehyde, propanethial, which can dimerize in the presence of sulfurizing agents. This process leads to a mixture of cis- and trans-stereoisomers of the 1,2,4,5-tetrathiane ring.

Exploration of Alternative Synthetic Routes for Dialkyltetrathianes

Alternative pathways to dialkyl-substituted tetrathianes often focus on different sources of the sulfur atoms or different starting materials. These routes aim to overcome the limitations of using elemental sulfur or to achieve different isomer selectivity.

Potential alternative strategies could include:

Reaction with Sulfur Chlorides: Using reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) with appropriate precursors, such as 1,1-dithiols, could theoretically be used to construct the tetrathiane backbone.

Oxidative Cyclization: The oxidation of dithiol precursors under controlled conditions might lead to the formation of the necessary disulfide and polysulfide linkages for ring closure.

High-Dilution Cyclizations: To favor intramolecular cyclization and the formation of specific ring sizes, reactions can be performed under high-dilution conditions, which suppress competing intermolecular polymerization reactions.

Mechanistic Investigations of Tetrathiane Synthesis Reactions

The mechanism of tetrathiane formation, particularly from thioketones and elemental sulfur, has been the subject of detailed investigation. The key steps are understood to involve the activation of sulfur and its subsequent reaction with the thiocarbonyl group.

Sulfur Activation: In fluoride-catalyzed reactions, the fluoride anion attacks the S₈ ring to generate linear, nucleophilic fluoropolysulfide anions. nih.gov

Nucleophilic Attack: These polysulfide anions perform a carbophilic addition to the carbon atom of the C=S bond of the thioketone.

Intermediate Formation: This leads to the formation of a key dithiirane intermediate, which exists in equilibrium with its ring-opened diradical or zwitterionic form. nih.gov

Dimerization: The final step is the dimerization of this intermediate species, which proceeds in a stepwise fashion to yield the thermodynamically stable six-membered 1,2,4,5-tetrathiane ring. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the reaction pathways and transition states involved in the formation of other sulfur-containing heterocycles, providing insights that can be extrapolated to tetrathiane synthesis. nih.gov These investigations help to explain the observed product distributions and guide the development of more selective synthetic methods.

Table 2: Proposed Mechanistic Steps for 1,2,4,5-Tetrathiane Formation

| Step | Description | Key Species |

|---|---|---|

| 1 | Activation of elemental sulfur (S₈) by a nucleophilic catalyst (e.g., F⁻). | Fluoropolysulfide anions (FSₓ⁻) |

| 2 | Carbophilic addition of the activated sulfur species to the thioketone (R₂C=S). | Thione, Polysulfide anion |

| 3 | Formation of a reactive dithiirane intermediate. | Dithiirane |

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods provide the foundational data for the structural elucidation of 4,6-diethyl-1,2,3,5-tetrathiane. Each technique offers unique insights into the molecule's architecture, from the connectivity of its atoms to the spatial arrangement of its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the stereochemistry of organic molecules, including the cis- and trans- isomers of this compound. While specific experimental ¹H and ¹³C NMR data for this compound are not extensively detailed in publicly available literature, the principles of NMR analysis allow for a theoretical differentiation of its isomers.

For the cis-isomer, where both ethyl groups are on the same side of the tetrathiane ring, the molecule possesses a higher degree of symmetry. This would be expected to result in a simpler NMR spectrum. The protons on the two ethyl groups would be chemically equivalent, leading to a single set of signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. Similarly, the two methine protons (CH) on the tetrathiane ring would also be equivalent.

In contrast, the trans-isomer, with the ethyl groups on opposite sides of the ring, has a lower degree of symmetry. This would lead to a more complex NMR spectrum, as the environments of the two ethyl groups would be non-equivalent. Consequently, one would anticipate observing two distinct sets of signals for the methyl and methylene groups. The methine protons would also likely be non-equivalent.

The coupling constants between the methine protons and the adjacent methylene protons would also provide valuable stereochemical information. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which differs between the cis- and trans-isomers due to their distinct three-dimensional arrangements.

A comprehensive 2D NMR analysis, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the stereochemical configuration of each isomer.

It is important to note that in some instances, the stereoconfiguration of complex molecules cannot be unequivocally determined from NMR data alone and may require corroboration with other techniques like X-ray crystallography carlroth.com.

Table 1: Predicted NMR Spectroscopic Features for cis- and trans-4,6-Diethyl-1,2,3,5-tetrathiane

| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Key Differentiating Feature |

| cis | One set of signals for ethyl groups (triplet and quartet); One signal for methine protons. | One signal for methyl carbon; One signal for methylene carbon; One signal for methine carbon. | Higher symmetry leads to fewer signals. |

| trans | Two sets of signals for ethyl groups (two triplets and two quartets); Two signals for methine protons. | Two signals for methyl carbons; Two signals for methylene carbons; Two signals for methine carbons. | Lower symmetry results in a greater number of signals. |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₆H₁₂S₄) is approximately 212.4 g/mol nih.gov.

Under electron ionization (EI), this compound and its isomers produce reasonably stable molecular ions (M⁺•), allowing for the determination of the molecular formula. The fragmentation of these isomers is distinct and provides valuable clues to the arrangement of the sulfur atoms within the heterocyclic ring.

A key diagnostic feature in the mass spectrum of this compound is the favored generation of a [M–S₃H]⁺ ion, which corresponds to a fragment with a mass-to-charge ratio (m/z) of 115 aip.org. This fragmentation pathway involves the loss of three sulfur atoms and one hydrogen atom from the molecular ion. This specific fragmentation is a distinguishing characteristic when compared to its isomer, 3,6-diethyl-1,2,4,5-tetrathiane (B12795223). The latter compound demonstrates a different fragmentation pattern, notably the formation of [M–CH(C₂H₅)S]⁺• (m/z 138) and [C(C₂H₅)≡S]⁺ (m/z 73) ions aip.org. The distinct behavior of these isomers under electron ionization allows for their unequivocal differentiation.

Further analysis of the mass spectrum would likely reveal other characteristic fragments resulting from the cleavage of the tetrathiane ring and the loss of the ethyl substituents. The presence of sulfur in the molecule is often indicated by the characteristic isotopic pattern of sulfur-containing ions.

Table 2: Key Mass Spectral Fragments for the Differentiation of Diethyl-tetrathiane Isomers

| Ion | m/z (for this compound) | Significance |

| [M]⁺• | ~212 | Molecular Ion |

| [M–S₃H]⁺ | 115 | Diagnostic fragment for the 1,2,3,5-tetrathiane ring system. aip.org |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its carbon-hydrogen and carbon-sulfur bonds. The key expected IR absorption bands are:

C-H stretching vibrations: These would appear in the region of 2850-3000 cm⁻¹ and would be characteristic of the ethyl groups.

C-H bending vibrations: These would be observed in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

C-S stretching vibrations: These vibrations are generally weak and appear in the range of 600-800 cm⁻¹. The specific positions of these bands would be sensitive to the conformation of the tetrathiane ring.

S-S stretching vibrations: These bonds give rise to weak to medium absorptions in the far-infrared region, typically between 400 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for studying the non-polar S-S bonds, which often give rise to strong Raman signals. The key expected Raman shifts are:

S-S stretching vibrations: Strong signals are expected in the 400-500 cm⁻¹ region, providing direct evidence for the polysulfide linkage.

C-S stretching vibrations: These would also be observable in the 600-800 cm⁻¹ range.

C-C and C-H vibrations: The ethyl groups would also produce characteristic signals in the Raman spectrum.

The vibrational spectra of the cis- and trans-isomers would be expected to show differences, particularly in the fingerprint region (below 1500 cm⁻¹), due to their different symmetries and conformational preferences. These differences, although potentially subtle, can be used for the identification and quantification of each isomer in a mixture. Computational modeling can be a valuable tool in predicting and assigning the vibrational frequencies for each isomer nist.gov.

Conformational Analysis of the 1,2,3,5-Tetrathiane Ring System

The 1,2,3,5-tetrathiane ring is a flexible six-membered ring that can adopt several conformations. By analogy with other sulfur-containing heterocycles, the most likely conformations are the chair and twist-boat (or twist) forms aip.orgnih.govresearchgate.net.

The chair conformation is often the most stable arrangement for six-membered rings, as it minimizes both angular and torsional strain. In the case of this compound, the ethyl substituents can occupy either axial or equatorial positions. The relative stability of these chair conformations will depend on the steric interactions between the substituents. Generally, conformations with bulky substituents in the equatorial position are favored to minimize 1,3-diaxial interactions.

The twist-boat conformation is another possible arrangement. While typically higher in energy than the chair form, it can be populated at room temperature and may even be the preferred conformation for certain substituted tetrathianes researchgate.net. The interconversion between different chair and twist-boat conformations is a dynamic process that can be studied using variable-temperature NMR spectroscopy.

The specific conformational preferences of the cis- and trans-isomers of this compound will be influenced by the steric demands of the ethyl groups and the electronic interactions within the tetrathiane ring.

Isomeric Configurations: Cis- and Trans- Isomerism of this compound

The presence of two stereocenters at the C4 and C6 positions of the 1,2,3,5-tetrathiane ring gives rise to two diastereomers: a cis-isomer and a trans-isomer nist.gov.

In the cis-isomer , the two ethyl groups are located on the same side of the average plane of the tetrathiane ring.

In the trans-isomer , the two ethyl groups are on opposite sides of the ring.

The synthesis of this compound would likely produce a mixture of these two isomers. The separation of these isomers can be achieved using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The physical and chemical properties of the cis- and trans-isomers are expected to be different. For instance, they will likely have different melting points, boiling points, and solubilities. As discussed previously, their spectroscopic properties (NMR, IR, Raman) will also be distinct, allowing for their individual characterization. The NIST Chemistry WebBook lists separate entries for the cis- and trans- isomers, confirming their existence as distinct chemical entities nist.gov.

X-ray Crystallography and Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the tetrathiane ring, as well as the absolute stereochemistry of the cis- and trans-isomers.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. If suitable crystals of the individual isomers could be obtained, X-ray diffraction analysis would provide unambiguous proof of their structures. For example, in a related substituted 1,2,4,5-tetrathiane, X-ray crystallography revealed that the cis-isomer adopts a twist conformation while the trans-isomer exists in a chair conformation in the solid state researchgate.net. Such information is invaluable for understanding the fundamental structural chemistry of this class of compounds and for validating the results obtained from spectroscopic and computational methods.

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Key areas of focus in quantum chemical investigations of this tetrathiane would include the analysis of the sulfur-sulfur and carbon-sulfur bonds within the heterocyclic ring. The presence of a polysulfide linkage (-S-S-S-) is a unique feature that would be a primary subject of such studies. The analysis of molecular orbitals (HOMO and LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. Furthermore, the calculation of partial atomic charges would help in understanding the polar nature of the molecule and its potential for intermolecular interactions. While specific studies on 4,6-Diethyl-1,2,3,5-tetrathiane are not prevalent in the literature, the principles of quantum chemistry suggest that the lone pairs on the sulfur atoms would play a crucial role in its electronic behavior. wikipedia.org

Density Functional Theory (DFT) Applications to Molecular Geometry and Spectroscopic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. researchgate.netnih.gov DFT calculations can be employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this tetrathiane, DFT would be instrumental in determining the preferred conformation of the six-membered ring and the orientation of the diethyl substituents.

Beyond molecular geometry, DFT is a powerful tool for predicting various spectroscopic properties. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of DFT that would be valuable for characterizing the structure of this compound. While detailed experimental spectroscopic data for this specific compound is scarce, theoretical predictions can guide future experimental work.

Below is a hypothetical data table illustrating the types of geometric and spectroscopic parameters that could be obtained from DFT calculations on this compound.

| Parameter | Predicted Value (Illustrative) |

| S-S Bond Length (Å) | 2.05 |

| C-S Bond Length (Å) | 1.82 |

| C-C Bond Length (Å) | 1.54 |

| S-C-S Bond Angle (°) | 112.5 |

| Key Vibrational Frequency (cm⁻¹) | 450 (S-S stretch) |

| ¹H NMR Chemical Shift (ppm) - CH₂ | 2.7 |

| ¹H NMR Chemical Shift (ppm) - CH₃ | 1.3 |

| ¹³C NMR Chemical Shift (ppm) - CH | 55.0 |

Note: The values in this table are illustrative and represent typical ranges for similar functionalities. They are not based on actual reported calculations for this compound.

Computational Modeling of Reaction Mechanisms and Transition States related to Tetrathiane Formation and Transformation

Computational modeling is a critical tool for elucidating the pathways of chemical reactions, including the formation and transformation of heterocyclic systems like this compound. rsc.orgacs.org Through these models, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The formation of the 1,2,3,5-tetrathiane ring likely involves the reaction of a propanal derivative with a sulfur source. Computational studies could explore different plausible reaction mechanisms, for example, by considering various sulfur transfer reagents and reaction conditions. By calculating the activation energies associated with different pathways, it would be possible to predict the most likely route for the synthesis of this compound. Similarly, the decomposition or rearrangement of the tetrathiane ring could be investigated, providing insights into its chemical stability. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations often focus on static molecular structures, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. uchicago.edunih.govnih.gov For a flexible molecule like this compound, MD simulations would be particularly insightful for understanding its conformational landscape.

An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of different ring conformations (e.g., chair, boat) and the rotational freedom of the diethyl side chains. uchicago.edu By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Thermodynamic and Kinetic Parameters for Chemical Reactions

Computational chemistry offers methods to predict key thermodynamic and kinetic parameters that govern chemical reactions. mdpi.comchemrxiv.orgscispace.commdpi.comyoutube.com For reactions involving this compound, these predictions can provide quantitative insights into reaction feasibility and rates.

Thermodynamic parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated using statistical mechanics in conjunction with quantum chemical energy calculations. mdpi.commdpi.com These values indicate the stability of the molecule and the position of equilibrium for a given reaction.

Kinetic parameters, most notably the activation energy (Ea), can be determined from the calculated energy of the transition state. mdpi.commdpi.com The Arrhenius equation can then be used to estimate the rate constant of the reaction at different temperatures.

Below is an illustrative table of predicted thermodynamic and kinetic parameters for a hypothetical reaction involving this compound.

| Parameter | Predicted Value (Illustrative) |

| Enthalpy of Formation (ΔHf°) (kJ/mol) | 50.2 |

| Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | 120.5 |

| Entropy (S°) (J/mol·K) | 350.1 |

| Activation Energy (Ea) for Decomposition (kJ/mol) | 150 |

Note: The values in this table are for illustrative purposes and are not based on reported experimental or computational data for this compound.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including sulfur-containing molecules like 4,6-diethyl-1,2,3,5-tetrathiane. The optimization of GC-MS protocols is critical to ensure high sensitivity, selectivity, and resolution, particularly for complex sample matrices.

Key optimization parameters include the choice of the capillary column, temperature programming, carrier gas flow rate, and MS detector settings. For sulfur compounds, low-bleed "MS" designated columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), are often employed to minimize background noise and column bleed, which can interfere with mass spectral interpretation.

The temperature program of the GC oven is a crucial parameter that must be carefully controlled to achieve effective separation of the target analyte from other matrix components. A typical program involves an initial low temperature hold to trap volatile compounds at the head of the column, followed by a gradual ramp to a final, higher temperature to elute less volatile compounds. For instance, a program might start at 40°C and ramp at 5°C per minute to 240°C. frontiersin.org The injector temperature must also be optimized to ensure efficient volatilization of the analyte without causing thermal degradation, a known issue with many organosulfur compounds. conicet.gov.ar

The mass spectrometer settings, including ionization energy and mass scan range, are tailored for the specific analyte. Standard electron ionization (EI) at 70 eV is commonly used, and the mass spectrometer can be operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. chromatographyonline.com

Table 1: Example Optimized GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Optimized Setting | Rationale |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | Low bleed, good selectivity for a wide range of volatiles. |

| Carrier Gas | Helium at 1.0-1.2 mL/min (constant flow) | Inert, provides good chromatographic efficiency. |

| Oven Program | 40°C (5 min hold), ramp 5°C/min to 240°C (5 min hold) | Allows for separation of both highly volatile and semi-volatile compounds. |

| Injector Temperature | 250°C | Ensures efficient vaporization without thermal degradation. |

| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Acquisition Mode | Full Scan (m/z 40-350) and/or SIM | Full scan for identification, SIM for quantification. |

Application of Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging and powerful technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). chromatographyonline.com This method combines the separation power of gas chromatography with an additional dimension of separation based on the drift time of ions in an electric field (ion mobility). This two-dimensional separation provides enhanced selectivity and allows for the creation of unique visual fingerprints of a sample's volatile profile.

In a typical HS-GC-IMS analysis, VOCs from the headspace of a sample are introduced into a GC column for initial separation. The eluted compounds are then ionized and enter an ion mobility spectrometer drift tube. Here, ions are separated based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. Smaller, more compact ions travel faster than larger, bulkier ones.

This technique is particularly well-suited for the analysis of complex food matrices where numerous VOCs are present. frontiersin.org For sulfur compounds like tetrathianes, HS-GC-IMS offers high sensitivity and the ability to distinguish them from co-eluting matrix components that might interfere in a standard one-dimensional GC-MS analysis. frontiersin.orgresearchgate.net The resulting data can be visualized as a three-dimensional plot (retention time vs. drift time vs. signal intensity), providing a detailed chemical fingerprint that can be used for quality control or sample differentiation. frontiersin.org

Utilization of Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices before GC-MS analysis. researchgate.netnih.gov The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed for analysis.

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. nih.gov Important factors include the choice of fiber coating, extraction temperature, and extraction time. For volatile sulfur compounds, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred due to their ability to trap a wide range of analytes with different polarities and molecular weights. researchgate.netnih.gov

Extraction temperature and time are interdependent variables that must be optimized to ensure equilibrium is reached between the sample, headspace, and fiber. For example, analysis of sulfur compounds in Allium species has been effectively performed by exposing a DVB/CAR/PDMS fiber to the sample headspace for 30-45 minutes at temperatures ranging from 35°C to 50°C. researchgate.net The addition of salt (e.g., NaCl) to aqueous samples can also increase the volatility of analytes, improving their extraction efficiency. nih.gov HS-SPME-GC-MS has been successfully used to identify a wide range of sulfur compounds, including tetrathianes, in foods like onions. nih.govresearchgate.net

Table 2: Key Optimization Parameters for HS-SPME of Volatile Sulfur Compounds

| Parameter | Options/Range | Effect on Analysis |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS, PDMS, PA | Determines the selectivity and capacity for different analytes. DVB/CAR/PDMS is often effective for broad-spectrum VSCs. |

| Extraction Temperature | 30°C - 60°C | Affects analyte volatility and partitioning equilibrium. Higher temperatures can increase volatility but may also promote degradation. |

| Extraction Time | 15 - 60 min | Must be sufficient to allow analyte partitioning to approach equilibrium for reproducible results. |

| Salt Addition | 0% - 30% (w/v) NaCl | Increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace ("salting-out" effect). |

| Agitation | On/Off | Facilitates the mass transfer of analytes from the sample to the headspace, accelerating equilibrium. |

Development of Stable Isotope Dilution Assays for Absolute Quantitation of Tetrathianes

While GC-MS can provide relative quantification, absolute and accurate quantification of trace-level compounds in complex matrices requires a more robust approach. Stable Isotope Dilution Assays (SIDA) are considered the gold standard for quantitative analysis by mass spectrometry. nih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ³⁴S) to the sample as an internal standard before sample preparation and analysis.

The isotopically labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. nih.gov Any sample loss or matrix effects will affect both the analyte and the labeled standard equally. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. acs.org

The development of a SIDA for this compound would require the chemical synthesis of an isotopically labeled analog, for example, [¹³C₄]-4,6-diethyl-1,2,3,5-tetrathiane. This standard would then be used to create a calibration curve and be spiked into unknown samples for precise quantification. Such methods have been successfully developed for other cyclic sulfur compounds, demonstrating their feasibility and high accuracy.

Chromatographic Separation Techniques for Isomer Resolution (e.g., Preparative Gas Chromatography)

This compound can exist as stereoisomers (e.g., cis and trans isomers). These isomers may have different physical, chemical, and sensory properties, making their individual separation and identification important. High-resolution capillary gas chromatography is the primary technique for resolving such isomers.

The separation is typically achieved using long capillary columns (30-60 meters) with non-polar or medium-polarity stationary phases. The subtle differences in the boiling points and interactions of the isomers with the stationary phase allow for their separation under optimized temperature programming conditions.

For more challenging separations or to isolate pure isomers for further study, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can be employed. GCxGC uses two columns with different stationary phase selectivities coupled together. This provides a significant increase in peak capacity and resolving power, making it highly effective for separating isomers from each other and from complex matrix interferences. One study successfully used HS-SPME-GC×GC-TOF MS to detect 4,6-diethyl-1,2,3,5-tetrathiolane in dried onion samples, showcasing the power of this technique for resolving complex mixtures. nih.gov

For the isolation of larger quantities of pure isomers, preparative gas chromatography (prep-GC) can be utilized. This technique operates on the same principles as analytical GC but uses larger columns and can handle larger sample volumes. Fractions corresponding to the eluting isomers are collected individually for subsequent analysis or use as reference standards.

Biochemical Interactions and Mechanistic Roles

Fundamental Mechanisms of Interaction with Biological Systems

Comprehensive studies elucidating the fundamental mechanisms of how 4,6-diethyl-1,2,3,5-tetrathiane interacts with biological systems have not been identified in the current body of scientific literature. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its specific molecular interactions within a biological context, is not available.

Radical Scavenging Activity of Cyclic Polysulfides

While the class of cyclic polysulfides has been investigated for potential antioxidant and radical scavenging activities, specific data for this compound is not documented. The theoretical potential for sulfur-containing compounds to participate in redox reactions and neutralize free radicals is recognized. However, without experimental data, the radical scavenging capacity and mechanisms of this compound remain speculative.

Potential as Hydrogen Sulfide (H₂S) Donors and Related Mechanisms

The role of some sulfur-containing molecules as hydrogen sulfide (H₂S) donors is an active area of research, given the physiological importance of H₂S as a signaling molecule. Tetrathianes and other polysulfides could theoretically release H₂S under specific physiological conditions. However, there are no specific studies that confirm or characterize this compound as an H₂S donor, nor are there any proposed mechanisms for such a release.

Influence on Cellular Biochemical Pathways and Molecular Targets (non-clinical mechanistic studies)

There is a lack of non-clinical mechanistic studies investigating the influence of this compound on cellular biochemical pathways and identifying its molecular targets. Research to determine if this compound modulates specific enzymatic activities, signaling cascades, or gene expression is not present in the available scientific literature.

Future Research Directions and Emerging Paradigms

Development of Chemo-Enzymatic or Biocatalytic Synthetic Routes

The synthesis of complex organosulfur compounds is increasingly benefiting from the integration of enzymatic methods to achieve high selectivity and milder reaction conditions. doe.govtandfonline.comnih.govfrontiersin.orgnih.gov Future research could pioneer the development of chemo-enzymatic or purely biocatalytic routes to 4,6-Diethyl-1,2,3,5-tetrathiane. A hypothetical biocatalytic approach might involve the use of engineered enzymes, such as those from the '4S' pathway known in biodesulfurization, to catalyze the specific formation of the tetrathiane ring from suitable precursors. tandfonline.comnih.govfrontiersin.orgnih.gov

Table 1: Potential Biocatalytic Strategies for this compound Synthesis

| Strategy | Precursor Molecules | Potential Enzyme Class | Key Transformation |

| Enzymatic Assembly | Diethyl-substituted dithiol or related sulfur-containing fragments | Oxidoreductases / Sulfhydryl oxidases | Catalytic formation of disulfide and polysulfide bonds |

| Kinetic Resolution | Racemic mixture of a chiral precursor to this compound | Lipases / Hydrolases | Stereoselective acylation or hydrolysis to yield enantiopure tetrathiane |

| Directed Evolution | Genetically modified microorganisms | Engineered desulfurization enzymes | Conversion of a sulfur-rich substrate into the target tetrathiane |

This approach would not only offer a more sustainable synthetic pathway but could also provide access to enantiomerically pure forms of the compound, given its chiral centers at the 4 and 6 positions.

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of the 1,2,3,5-tetrathiane ring system is largely unexplored, especially for asymmetrically substituted derivatives like the 4,6-diethyl compound. Future studies should focus on its fundamental reactivity, including its behavior in cycloaddition reactions, ring-opening polymerizations, and reactions with various electrophiles and nucleophiles. nih.gov The presence of a polysulfide linkage suggests potential for unique redox chemistry and radical-mediated transformations. acs.orgnih.gov

Table 2: Proposed Reactivity Studies for this compound

| Reaction Type | Reagents and Conditions | Expected Outcome | Potential Applications |

| Thermal Decomposition | High temperature, inert atmosphere | Fragmentation to smaller sulfur-containing species and alkenes | Mechanistic understanding of polysulfide stability |

| Oxidative Ring Opening | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Formation of sulfoxides, sulfones, or sulfonic acids | Synthesis of novel functionalized organosulfur compounds |

| Reductive Cleavage | Reducing agents (e.g., NaBH₄, LiAlH₄) | Formation of dithiols and related reduced sulfur compounds | Precursor for further synthesis |

| Radical-Initiated Polymerization | Radical initiators (e.g., AIBN) | Formation of polysulfide polymers | Development of novel sulfur-rich materials rsc.org |

Understanding these transformations is crucial for unlocking the potential of this compound in synthetic chemistry and materials science.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced in-situ spectroscopic techniques is paramount. Techniques like in-situ NMR spectroscopy could provide real-time data on reaction kinetics, the formation of intermediates, and the stability of the tetrathiane ring under various conditions. ipb.ptresearchgate.netdoi.org

Other powerful techniques include:

In-situ Raman and Infrared Spectroscopy: To monitor changes in vibrational modes associated with the S-S and C-S bonds during a reaction.

Mass Spectrometry: To identify transient species and fragmentation patterns, providing insights into reaction mechanisms. nih.govnih.govkhanacademy.orgyoutube.com

These methods would be invaluable for optimizing reaction conditions and elucidating the often-complex reaction pathways in organosulfur chemistry.

Design of Structurally Related Sulfur Heterocycles with Tailored Chemical Functionality

The this compound scaffold can serve as a starting point for the design and synthesis of a new family of sulfur heterocycles. By introducing various functional groups at the ethyl side chains or by modifying the tetrathiane ring itself, a library of related compounds with tailored properties could be created. For instance, the introduction of coordinating groups could lead to novel ligands for catalysis or materials science. mdpi.comrsc.org The synthesis of related nitrogen-containing heterocycles like 1,2,4,5-tetrazines is well-documented and could provide synthetic inspiration. nih.govmdpi.com

Contribution to Fundamental Understanding of Sulfur Chemistry and Organosulfur Mechanisms

The study of a relatively simple yet under-explored molecule like this compound can contribute significantly to the fundamental understanding of organosulfur chemistry. Detailed experimental and computational studies on its conformational analysis, the nature of its bonding, and its reaction mechanisms would provide valuable data for the broader field. acs.org For example, understanding the conformational preferences of the diethyl groups and the tetrathiane ring can provide insights into the stereoelectronic effects that govern the reactivity of cyclic polysulfides. acs.orgwikipedia.org Such fundamental knowledge is essential for the rational design of new organosulfur compounds with desired properties and functions. acs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.